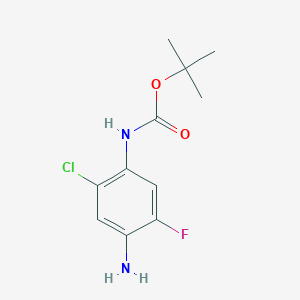

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate

Description

Properties

Molecular Formula |

C11H14ClFN2O2 |

|---|---|

Molecular Weight |

260.69 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate |

InChI |

InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-5-7(13)8(14)4-6(9)12/h4-5H,14H2,1-3H3,(H,15,16) |

InChI Key |

OAAURPCVAXVZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview:

The most straightforward and commonly employed method involves reacting 4-amino-2-chloro-5-fluoroaniline with tert-butyl chloroformate in the presence of a base, typically triethylamine, to facilitate carbamate formation.

Reaction Scheme:

$$ \text{4-Amino-2-chloro-5-fluoroaniline} + \text{tert-Butyl chloroformate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, RT}} \text{Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate} $$

Procedure:

- Dissolve 4-amino-2-chloro-5-fluoroaniline in anhydrous dichloromethane (DCM).

- Add triethylamine (1.2 equivalents) to neutralize the HCl generated.

- Cool the mixture to 0°C to control exothermicity.

- Slowly add tert-butyl chloroformate (1.1 equivalents) dropwise.

- Stir at room temperature for 4–6 hours until completion, monitored via TLC.

- Quench with water, extract the organic layer, wash, dry, and concentrate.

- Purify by column chromatography or recrystallization.

Reaction Conditions:

| Parameter | Conditions |

|---|---|

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reagents | Triethylamine (base), tert-Butyl chloroformate |

| Time | 4–6 hours |

Alternative Method: Carbamate Formation via Phosgene or Triphosgene

Reaction Overview:

In cases requiring high purity or specific functional group transformations, phosgene or triphosgene can be used to generate the carbamoyl chloride intermediate, which then reacts with the amine.

Procedure:

- React 4-amino-2-chloro-5-fluoroaniline with triphosgene in the presence of a base (e.g., pyridine) in an inert solvent like THF.

- The resulting carbamoyl chloride intermediate is then reacted with tert-butyl amine or directly with tert-butyl alcohol derivatives under suitable conditions.

Note:

This method is more hazardous due to the toxicity of phosgene derivatives and requires specialized equipment.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are often employed to enhance safety, control, and yield. The process involves:

- Continuous addition of tert-butyl chloroformate to a stirred solution of 4-amino-2-chloro-5-fluoroaniline.

- Use of in-line purification techniques such as filtration and chromatography.

- Optimization of temperature and reagent stoichiometry to maximize yield and minimize by-products.

Data Table: Summary of Preparation Methods

| Method | Reagents | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct carbamoylation | 4-Amino-2-chloro-5-fluoroaniline + tert-butyl chloroformate + triethylamine | DCM | 0°C to RT | Simple, high yield | Sensitive to moisture, requires inert atmosphere |

| Phosgene/triphosgene route | 4-Amino-2-chloro-5-fluoroaniline + triphosgene | THF | Reflux | Suitable for scale | Toxic reagents, hazardous |

Research Findings and Notes

- The carbamate formation via direct reaction with tert-butyl chloroformate is well-documented, providing yields often exceeding 80% under optimized conditions.

- The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring can influence the reactivity, often requiring slight modifications such as temperature control or reagent excess.

- Purification typically involves silica gel chromatography or recrystallization from suitable solvents like ethyl acetate or hexane mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate include:

Nucleophiles: Such as alkyl halides and acyl chlorides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis reactions yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate is a chemical compound with the molecular formula . It has a molecular weight of 260.69 g/mol . This compound is also known by other names, including 2665663-17-0 and this compound .

Scientific Research Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context and related information:

- Synthesis of Edoxaban Intermediate: A method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, an intermediate useful in the synthesis of Edoxaban, is described in a patent .

- Reagent for Chemical Synthesis: Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- CFTR Potentiator Research: N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, a CFTR potentiator, was discovered using high-throughput screening .

- Cyclin-Dependent Kinase 2 (CDK2) Degradation: Bifunctional compounds containing pyrimidine derivatives that cause degradation of Cyclin-dependent kinase 2 (CDK2) are also described .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate include:

- tert-Butyl N-(4-aminophenyl)carbamate

- tert-Butyl N-(4-amino-2-chlorophenyl)carbamate

- tert-Butyl N-(4-amino-2-fluorophenyl)carbamate

Uniqueness

The uniqueness of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate lies in the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups on the phenyl ring can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

Biological Activity

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate, identified by its CAS number 2665663-17-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Functional Groups : The presence of amino, chloro, and fluorine substituents on the phenyl ring enhances its biological activity.

- Solubility : The tert-butyl group increases lipophilicity, which may influence absorption and distribution in biological systems.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that modifications in the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines.

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with tumor growth. For example, compounds with similar structures have been shown to inhibit ACK1 kinase activity, leading to reduced phosphorylation of downstream targets like AKT, which is crucial for cell survival and proliferation .

Case Studies

- Inhibition of ACK1 Kinase : A study demonstrated that derivatives of compounds similar to this compound significantly inhibited ACK1 kinase activity with IC50 values indicating potent inhibition at micromolar concentrations .

- Antiproliferative Effects : In vitro studies on various cancer cell lines showed that modifications in the structure led to varying degrees of antiproliferative effects, suggesting a strong relationship between chemical structure and biological efficacy .

- SAR Analysis : The structure-activity relationship studies indicated that the presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl ring significantly enhances the biological activity of related compounds .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy in clinical settings.

Absorption and Distribution

The lipophilicity imparted by the tert-butyl group suggests favorable absorption characteristics through biological membranes. However, further studies are needed to quantify these properties.

Metabolism

Metabolic stability is a critical factor for drug candidates. Research indicates that modifications in the molecular structure can lead to improved metabolic profiles, enhancing overall bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.